1-Bromo-1-[2-(4-methylphenyl)hydrazono]acetone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-1-[2-(4-methylphenyl)hydrazono]acetone is a chemical compound with the molecular formula C10H11BrN2O and a molecular weight of 255.11 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a bromine atom and a hydrazono group attached to an acetone backbone .
Vorbereitungsmethoden
The synthesis of 1-Bromo-1-[2-(4-methylphenyl)hydrazono]acetone typically involves the reaction of 4-methylphenylhydrazine with bromoacetone under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at a temperature range of 0-5°C to ensure the stability of the intermediate products . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity and consistency .
Analyse Chemischer Reaktionen
1-Bromo-1-[2-(4-methylphenyl)hydrazono]acetone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under basic conditions.
Oxidation Reactions: The hydrazono group can be oxidized to form corresponding azo compounds using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can be reduced to form hydrazine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
1-Bromo-1-[2-(4-methylphenyl)hydrazono]acetone is widely used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:
Proteomics Research: The compound is used as a reagent in the study of protein structures and functions.
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 1-Bromo-1-[2-(4-methylphenyl)hydrazono]acetone involves its interaction with specific molecular targets, such as enzymes or receptors, through its hydrazono and bromine functional groups. These interactions can lead to the inhibition or activation of certain biochemical pathways, depending on the nature of the target . The compound’s unique structure allows it to form stable complexes with various biomolecules, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-1-[2-(4-methylphenyl)hydrazono]acetone can be compared with other similar compounds, such as:
1-Bromo-1-[2-(4-methoxyphenyl)hydrazono]acetone: This compound has a methoxy group instead of a methyl group, which can affect its reactivity and biological activity.
1-Bromo-1-[2-(4-chlorophenyl)hydrazono]acetone: The presence of a chlorine atom instead of a methyl group can lead to different chemical and biological properties.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct reactivity and applications in various fields of research .
Eigenschaften
CAS-Nummer |
74519-39-4 |
---|---|
Molekularformel |
C10H11BrN2O |
Molekulargewicht |
255.11 g/mol |
IUPAC-Name |
(1E)-N-(4-methylphenyl)-2-oxopropanehydrazonoyl bromide |
InChI |
InChI=1S/C10H11BrN2O/c1-7-3-5-9(6-4-7)12-13-10(11)8(2)14/h3-6,12H,1-2H3/b13-10+ |
InChI-Schlüssel |
BQOQSYMNYHEDEJ-JLHYYAGUSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)N/N=C(\C(=O)C)/Br |
Kanonische SMILES |
CC1=CC=C(C=C1)NN=C(C(=O)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.